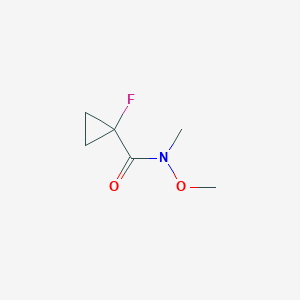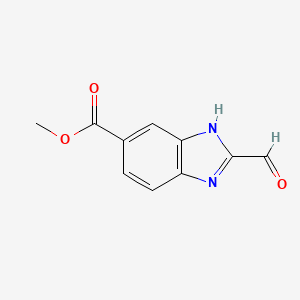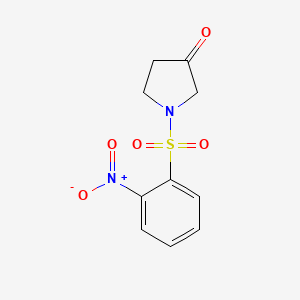
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is an organic compound characterized by the presence of a bromine atom, an ethoxymethyl group, and two methoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone typically involves the bromination of 1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.
化学反応の分析
Types of Reactions
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.
Reduction: Sodium borohydride or lithium aluminum hydride, solvents (e.g., ethanol, tetrahydrofuran), and low temperatures.
Oxidation: Potassium permanganate or chromium trioxide, acidic or basic conditions, and room temperature or slightly elevated temperatures.
Major Products Formed
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Reduction: Alcohol derivatives.
Oxidation: Carboxylic acids or other oxidized products.
科学的研究の応用
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies to investigate its biological activity and potential as a drug candidate.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and the ethoxymethyl and methoxy groups can influence its binding affinity and selectivity towards these targets.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-methoxymethyl-2,6-dimethoxy-phenyl)-ethanone
- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethyl-phenyl)-ethanone
- 2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-propanone
Uniqueness
2-Bromo-1-(4-ethoxymethyl-2,6-dimethoxy-phenyl)-ethanone is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of both ethoxymethyl and methoxy groups on the phenyl ring, along with the bromine atom, makes it a versatile intermediate for various synthetic applications.
特性
IUPAC Name |
2-bromo-1-[4-(ethoxymethyl)-2,6-dimethoxyphenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-18-8-9-5-11(16-2)13(10(15)7-14)12(6-9)17-3/h5-6H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYZFAHCRFTSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)C(=O)CBr)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)












![[(1-tert-Butoxycarbonylamino-cyclopropanecarbonyl)-amino]-acetic acid ethyl ester](/img/structure/B8185538.png)
